molecular formula C6H8INS2 B2629912 Methyl thiophene-2-carbimidothioate hydroiodide CAS No. 59918-64-8

Methyl thiophene-2-carbimidothioate hydroiodide

Cat. No.: B2629912
CAS No.: 59918-64-8
M. Wt: 285.16
InChI Key: PIDPVVACBPWXLJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Methyl thiophene-2-carbimidothioate hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized thiophene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced by other groups.

Mechanism of Action

The mechanism of action of methyl thiophene-2-carbimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl thiophene-2-carbimidothioate hydroiodide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its specific combination of the thiophene ring and carbimidothioate group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl thiophene-2-carboximidothioate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS2.HI/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPVVACBPWXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)C1=CC=CS1.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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